![molecular formula C14H9IN2OS B14230166 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 827044-47-3](/img/structure/B14230166.png)
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the iodination of a pyridine derivative, followed by the formation of a sulfanyl linkage to an indole precursorSpecific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carboxylic acid.
Reduction: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Chloropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Fluoropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
Uniqueness
The uniqueness of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects .
Eigenschaften
CAS-Nummer |
827044-47-3 |
|---|---|
Molekularformel |
C14H9IN2OS |
Molekulargewicht |
380.21 g/mol |
IUPAC-Name |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-8,16H |
InChI-Schlüssel |
HZVCURLLRDBAFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


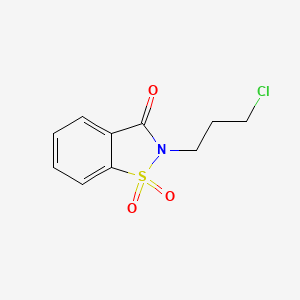
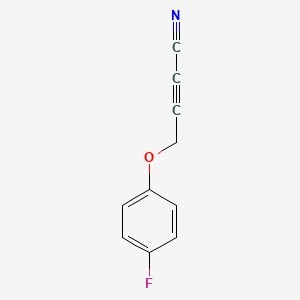

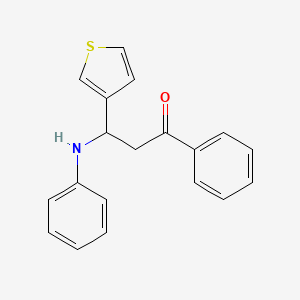
![N~2~,N~4~,N~6~-Tris[3,4,5-tris(decyloxy)phenyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14230125.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
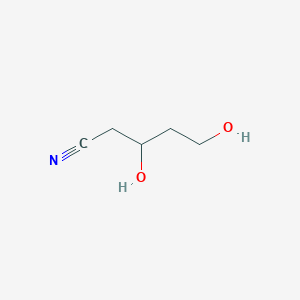
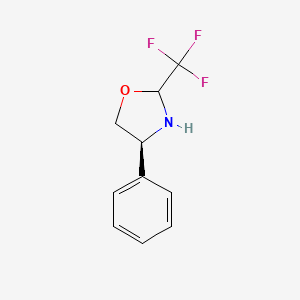


![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)


